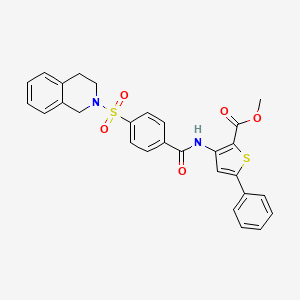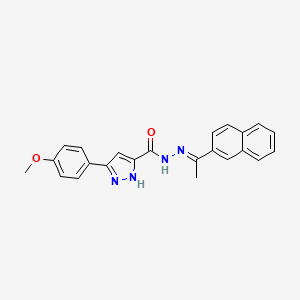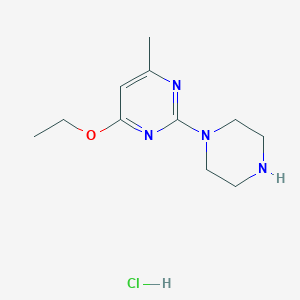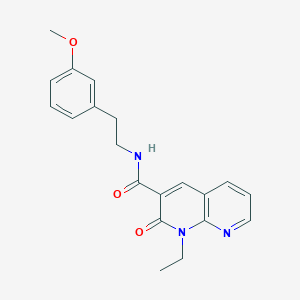
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O5S2 and its molecular weight is 544.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits a notable chemical reactivity profile, serving as a precursor for constructing diverse nitrogen heterocyclic compounds. For instance, compound 4, derived from this chemical, demonstrated versatility as a building block for nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through its interactions with various bifunctional nucleophiles (Farouk et al., 2021).
Antimicrobial Applications
Several derivatives of this compound have been synthesized and investigated for their antimicrobial properties. One study synthesized sixteen 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, finding that some exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Moreover, a series of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and displayed significant antibacterial activity, with 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showing the best results (Iqbal et al., 2017).
Urease Inhibition and Anticancer Activity
A notable application includes the compound's role in urease inhibition, particularly against Helicobacter pylori. Two novel series of Dihydropyrimidine-hydroxamic acid hybrids were synthesized and evaluated for in vitro Helicobacter pylori urease inhibition, leading to the discovery of potent inhibitors (Mamidala et al., 2021). Additionally, some derivatives of this compound demonstrated potent antitumor activity against several human cancer cell lines, comparable to doxorubicin, a commonly used chemotherapeutic drug (Hafez & El-Gazzar, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromoaniline with 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-bromoaniline", "2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-bromoaniline in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the solution.", "Step 3: Add 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-(2-bromophenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide as a white solid." ] } | |
CAS RN |
931942-70-0 |
Molecular Formula |
C19H15BrClN3O5S2 |
Molecular Weight |
544.82 |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-6-11(8-13(15)21)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-14-5-3-2-4-12(14)20/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
VJGDLPCYHMYDBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)
![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)








![Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate](/img/structure/B2463676.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)